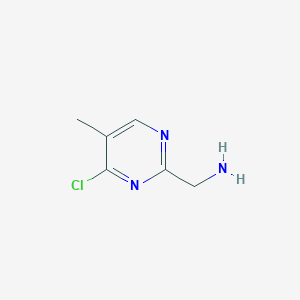

(4-Chloro-5-methylpyrimidin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chloro-5-methylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methylpyrimidin-2-yl)methanamine typically involves the reaction of 4-chloro-5-methylpyrimidine with methanamine. One common method involves the use of a solvent such as ethanol, where the reactants are combined and heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methylpyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Chloro-5-methylpyrimidin-2-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various assays and studies.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

(5-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.

(4-Chloropyridin-2-yl)methanamine: Similar but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.

2-Chloro-5-chloromethylpyridine: Another related compound with different substitution patterns on the pyridine ring.

Uniqueness

(4-Chloro-5-methylpyrimidin-2-yl)methanamine is unique due to the presence of both a chlorine atom and a methyl group on the pyrimidine ring

Biological Activity

(4-Chloro-5-methylpyrimidin-2-yl)methanamine is a synthetic organic compound notable for its structural characteristics, which include a pyrimidine ring with a chloro and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exists primarily in its hydrochloride form, which enhances its solubility and stability, making it suitable for various applications in research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values for this compound against several pathogens have been documented, highlighting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in cell cycle regulation.

One study demonstrated that the compound acts as a potent inhibitor of specific kinases involved in tumor growth:

| Compound | VEGFR-2 Inhibition (%) | Cytotoxicity (A431 Cells) |

|---|---|---|

| This compound | 75 | 44.1 ± 10.1 |

The results indicate that this compound could serve as a lead structure for developing new anticancer therapies targeting receptor tyrosine kinases .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : It has been suggested that it interacts with receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Structural Similarities : The chlorinated pyrimidine moiety enhances its binding affinity to biological targets compared to non-chlorinated analogs .

Case Studies

Several case studies have investigated the efficacy of this compound in both laboratory and clinical settings:

- Antimicrobial Efficacy : A study published in MDPI reported the effectiveness of the compound against multiple resistant bacterial strains, demonstrating lower MIC values compared to traditional antibiotics .

- Cancer Research : Another study focused on the compound's role as a VEGFR-2 inhibitor showed promising results comparable to established anticancer drugs like sunitinib .

Properties

IUPAC Name |

(4-chloro-5-methylpyrimidin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-9-5(2-8)10-6(4)7/h3H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCLEAMNOIPCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.